molecular formula C9H10ClNO B3052824 2-Chloro-benzimidic acid ethyl ester CAS No. 46004-52-8

2-Chloro-benzimidic acid ethyl ester

Cat. No.: B3052824
CAS No.: 46004-52-8
M. Wt: 183.63 g/mol
InChI Key: YDXVOCXVQXQYPX-UHFFFAOYSA-N
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Description

2-Chloro-benzimidic acid ethyl ester is an organochlorine compound featuring a benzimidic acid backbone substituted with a chlorine atom at the 2-position and an ethyl ester functional group. Such methods are commonly employed for chloro-substituted aromatic esters, where chlorinated alcohols or acids react with appropriate nucleophiles to form stable ester linkages.

Structurally, the compound combines the aromatic stability of the benzimidic acid core with the reactivity of the chloro and ester groups. This configuration enables applications in pharmaceutical intermediates, agrochemicals, and specialty chemical synthesis, where chloro-ester derivatives often serve as precursors for further functionalization .

Properties

CAS No.

46004-52-8

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

ethyl 2-chlorobenzenecarboximidate

InChI

InChI=1S/C9H10ClNO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3

InChI Key

YDXVOCXVQXQYPX-UHFFFAOYSA-N

SMILES

CCOC(=N)C1=CC=CC=C1Cl

Canonical SMILES

CCOC(=N)C1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Chloro-benzimidic Acid Ethyl Ester and Analogues

Compound Name Molecular Formula Substituents Key Functional Groups
This compound C₉H₈ClNO₂ Chloro (C2), ethyl ester Benzimidic acid, ester
3-Amino-4-Methyl Benzoic Acid (2-Chloro Ethyl Ester) C₁₀H₁₁ClNO₂ Chloroethyl ester, amino (C3), methyl (C4) Benzoic acid, ester, amine
2-Chlorobenzoic acid, 2-pentyl ester C₁₂H₁₅ClO₂ Chloro (C2), pentyl ester Benzoic acid, ester
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate C₁₀H₁₀Cl₂N₂O₂ Chloro, hydrazono, ethyl ester Acetate, hydrazone
5-[bis-(2-Chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester C₁₈H₂₅Cl₂N₃O₂ Bis-chloroethyl, benzimidazole, ethyl ester Benzimidazole, ester, amine

Key Observations:

  • Chloro Positioning : The 2-chloro substitution is a common feature across analogues, enhancing electrophilic reactivity for nucleophilic substitution or coupling reactions .
  • Ester Chain Length : Ethyl esters (e.g., ) offer moderate hydrophobicity, whereas pentyl esters () increase lipophilicity, impacting solubility and membrane permeability .
  • Functional Diversity: The presence of hydrazono () or benzimidazole () groups introduces additional sites for chemical modification, enabling applications in drug design or coordination chemistry .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Profile
This compound 197.62 Not reported ~250–300 (est.) Low in water; soluble in DCM
3-Amino-4-Methyl Benzoic Acid (2-Chloro Ethyl Ester) 212.65 110–118 (est.) Not reported Soluble in ODCB
2-Chlorobenzoic acid, 2-pentyl ester 226.70 Not reported Not reported Hydrophobic (pentyl chain)
Phytanic Acid Ethyl Ester 340.58 Liquid at RT Not reported Non-polar solvents

Notes:

  • Chloro-aromatic esters generally exhibit low water solubility but high compatibility with organic solvents like dichloromethane (DCM) or 1,2-dichlorobenzene (ODCB) .
  • Amino-substituted derivatives (e.g., ) may form zwitterionic structures, enhancing solubility in polar aprotic solvents .

Q & A

Q. Basic

  • Distillation : Effective for high-boiling-point esters (≥150°C) but risks thermal decomposition .
  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (3:1 to 1:1). Monitor fractions via TLC (Rf ~0.4–0.6) .
  • Recrystallization : Ideal if the ester crystallizes. Test solvents like ethyl acetate/hexane mixtures .
    Validation : Confirm purity via melting point analysis and 1^1H NMR integration .

How should researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?

Q. Advanced

  • Substrate Screening : Test palladium-catalyzed couplings (Suzuki, Heck) with aryl boronic acids or alkenes.
  • Condition Optimization : Vary ligands (e.g., PPh3_3 vs. XPhos), bases (K2_2CO3_3, Cs2_2CO3_3), and solvents (DMF, toluene) .
  • Mechanistic Probes : Use 19^{19}F NMR (if fluorine tags are introduced) to track reaction progress .
    Data Analysis : Compare turnover frequencies (TOF) and selectivity ratios to identify optimal catalysts.

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